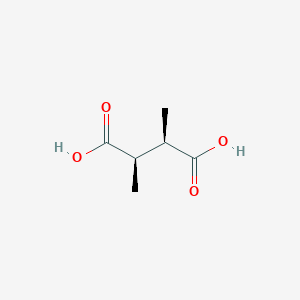
(2R,3R)-2,3-dimethylbutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2,3-dimethylbutanedioic acid, also known as (2R,3R)-2,3-dimethylsuccinic acid, is a chiral compound with the molecular formula C6H10O4. This compound is characterized by its two chiral centers, which give it specific stereochemical properties. It is a derivative of succinic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dimethylbutanedioic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of dimethyl maleate using chiral catalysts. This method ensures the selective formation of the (2R,3R) isomer. Another method involves the use of microbial fermentation, where specific strains of bacteria are engineered to produce the desired stereoisomer.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of biocatalysts and optimized fermentation conditions. The fermentation process typically requires precise control of temperature, pH, and nutrient supply to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2,3-dimethylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The carboxyl groups can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or ammonia (NH3) for amidation are commonly employed.
Major Products
The major products formed from these reactions include dimethyl ketones, dimethyl alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R,3R)-2,3-dimethylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate in enzymatic studies to understand stereospecificity and enzyme kinetics.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: The compound is used in the production of biodegradable polymers and as a precursor for various chemical intermediates.
Mécanisme D'action
The mechanism by which (2R,3R)-2,3-dimethylbutanedioic acid exerts its effects depends on its specific application. In enzymatic reactions, the compound interacts with active sites of enzymes, leading to stereospecific transformations. In drug development, it may act as a chiral ligand, binding to specific molecular targets and modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2,3-dimethylbutanedioic acid: The enantiomer of (2R,3R)-2,3-dimethylbutanedioic acid, with similar chemical properties but different biological activities.
Succinic acid: The parent compound, lacking the methyl groups, used in various industrial applications.
Tartaric acid: Another chiral dicarboxylic acid with different stereochemical properties and applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical processes.
Propriétés
Formule moléculaire |
C6H10O4 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dimethylbutanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4-/m1/s1 |
Clé InChI |
KLZYRCVPDWTZLH-QWWZWVQMSA-N |
SMILES isomérique |
C[C@H]([C@@H](C)C(=O)O)C(=O)O |
SMILES canonique |
CC(C(C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


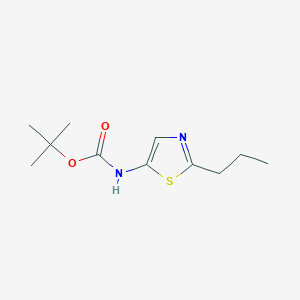

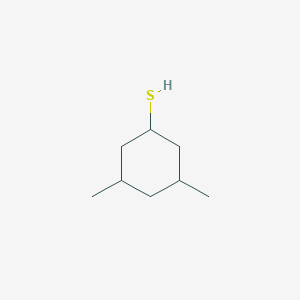
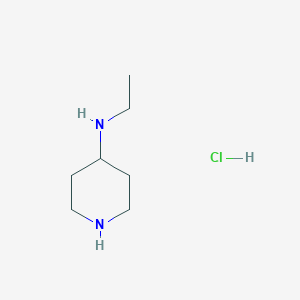
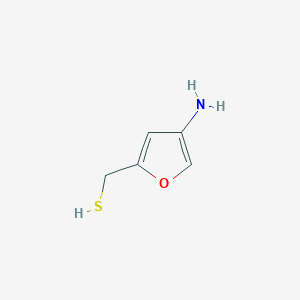
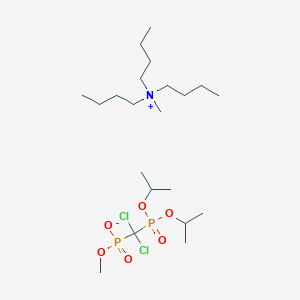
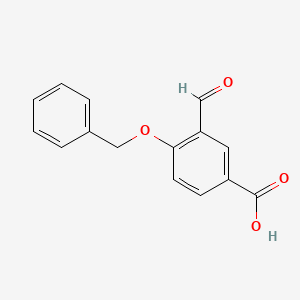
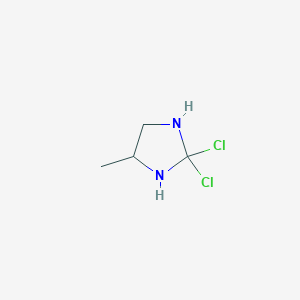
![6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)
![1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone](/img/structure/B13146347.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)

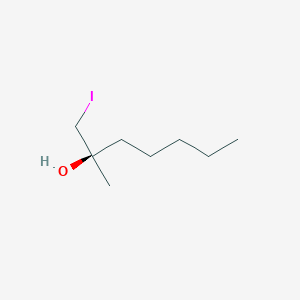
![4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine](/img/structure/B13146364.png)
